(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
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Overview
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule that features a combination of azetidine, triazole, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Isoxazole Synthesis: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the triazole, azetidine, and isoxazole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the triazole or isoxazole rings, potentially leading to ring-opened products or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced heterocycles or ring-opened products.
Substitution: Introduction of various functional groups at the chlorophenyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
Medically, the compound is investigated for its therapeutic potential. It may exhibit activities such as antimicrobial, antifungal, or anticancer properties, making it a valuable lead compound in pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its diverse reactivity profile allows for its incorporation into various industrial applications.
Mechanism of Action
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-fluoropyridin-4-yl)methanone
- (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)methanone
Uniqueness
Compared to similar compounds, (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone may exhibit unique properties such as enhanced biological activity, improved stability, or specific reactivity patterns. These unique features make it a valuable compound for further research and development in various scientific fields.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-15(16(21-25-11)13-4-2-3-5-14(13)18)17(24)22-6-12(7-22)8-23-10-19-9-20-23/h2-5,9-10,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFYVHHFCPNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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